Terbogrel

Description

This compound has been used in trials studying the treatment of Hypertension, Pulmonary.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

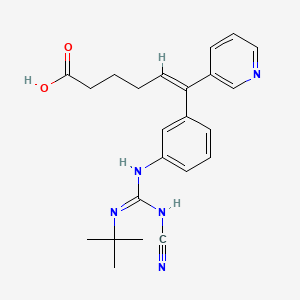

(E)-6-[3-[(N'-tert-butyl-N-cyanocarbamimidoyl)amino]phenyl]-6-pyridin-3-ylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2/c1-23(2,3)28-22(26-16-24)27-19-10-6-8-17(14-19)20(11-4-5-12-21(29)30)18-9-7-13-25-15-18/h6-11,13-15H,4-5,12H2,1-3H3,(H,29,30)(H2,26,27,28)/b20-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTLOCQNGLJNSA-RGVLZGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)C(=CCCCC(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N=C(NC#N)NC1=CC=CC(=C1)/C(=C\CCCC(=O)O)/C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149979-74-8 | |

| Record name | Terbogrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149979-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbogrel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149979748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbogrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TERBOGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z4KWQ5OGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Terbogrel's Dual-Action Mechanism on Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terbogrel is a potent antiplatelet agent characterized by a unique dual mechanism of action: competitive antagonism of the thromboxane A2 (TxA2) receptor and inhibition of thromboxane synthase. This dual action synergistically suppresses platelet activation and aggregation, key events in thrombosis. By blocking the TxA2 receptor, this compound directly prevents the pro-aggregatory and vasoconstrictive effects of TxA2. Concurrently, by inhibiting thromboxane synthase, it curtails the production of TxA2 from its precursor, prostaglandin H2 (PGH2). This inhibition leads to a redirection of PGH2 metabolism in platelets and other cells towards the synthesis of prostacyclin (PGI2), a potent inhibitor of platelet aggregation and a vasodilator. This guide provides an in-depth technical overview of this compound's mechanism of action on platelets, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

This compound's antiplatelet effects are rooted in its ability to simultaneously target two critical points in the arachidonic acid cascade that governs platelet function.

Thromboxane A2 (TxA2) Receptor Antagonism

This compound acts as a direct competitive antagonist at the platelet thromboxane A2 receptor, also known as the TP receptor. The TP receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand TxA2, initiates a signaling cascade leading to platelet shape change, degranulation, and aggregation. This compound's binding to the TP receptor prevents the downstream signaling initiated by TxA2.

Thromboxane Synthase Inhibition

In addition to its receptor antagonism, this compound is a potent inhibitor of thromboxane synthase, the enzyme responsible for the conversion of PGH2 to TxA2. By inhibiting this enzyme, this compound significantly reduces the localized production of TxA2 by activated platelets, thereby diminishing a key pro-thrombotic signal.

Redirection of Prostaglandin Endoperoxide Metabolism

A significant consequence of thromboxane synthase inhibition is the accumulation of PGH2. This prostaglandin endoperoxide can then be utilized by other enzymes, notably prostacyclin synthase, which is present in endothelial cells. This leads to an increased synthesis of prostacyclin (PGI2). PGI2 is a powerful inhibitor of platelet aggregation and a vasodilator, acting through its own GPCR, the prostacyclin (IP) receptor, to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This redirection of the prostaglandin pathway from the pro-aggregatory TxA2 to the anti-aggregatory PGI2 is a key feature of this compound's mechanism.[1][2][3]

Quantitative Data

The dual activity of this compound has been quantified in various in vitro and ex vivo studies. The following tables summarize key quantitative data regarding its potency and effects on platelet function.

| Parameter | Value | Assay Conditions | Reference |

| Thromboxane A2 Receptor Antagonism | |||

| IC50 | 12 ng/mL | Ex vivo, healthy human subjects | [1][2] |

| IC50 | ~10 nM | Washed human platelets | |

| IC50 | 11 ± 6 nM | Washed human platelets | |

| IC50 | 38 ± 1 nM | Human platelet-rich plasma | |

| Thromboxane Synthase Inhibition | |||

| IC50 | 6.7 ng/mL | Ex vivo, healthy human subjects | |

| IC50 | ~10 nM | Washed human platelets | |

| IC50 | 4.0 ± 0.5 nM | Human gel-filtered platelets | |

| Inhibition of Platelet Aggregation | |||

| Collagen-induced (in vivo) | >80% inhibition at 150 mg dose | Healthy human subjects | |

| Collagen-induced (in vitro) | IC50: 310 ± 18 nM | Human platelet-rich plasma | |

| Collagen-induced (in vitro) | IC50: 52 ± 20 nM | Human whole blood | |

| U46619-induced (in vitro) | IC50: ~10 nM | Washed human platelets |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Thromboxane A2 (TP) Receptor Signaling Pathway

Caption: Thromboxane A2 signaling cascade in platelets and its inhibition by this compound.

Prostaglandin Synthesis and the Effect of this compound

Caption: this compound's inhibition of thromboxane synthase and redirection of PGH2 metabolism.

Prostacyclin (IP) Receptor Signaling Pathway

Caption: Prostacyclin's inhibitory signaling pathway in platelets.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's mechanism of action.

Thromboxane A2 Receptor Occupancy Assay

Objective: To determine the extent of this compound binding to the platelet TxA2 receptor.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation.

-

Radioligand Binding: PRP is incubated with a radiolabeled TxA2 receptor antagonist, such as [³H]-SQ 29,548, in the presence and absence of a high concentration of a non-labeled antagonist (to determine non-specific binding).

-

Incubation: The mixture is incubated to allow the radioligand to reach binding equilibrium with the receptors.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The receptor occupancy by this compound in ex vivo samples from treated subjects is determined by comparing the specific binding to that of pre-dose samples.

Thromboxane Synthase Inhibition Assay

Objective: To measure the inhibition of thromboxane synthase activity by this compound.

Methodology:

-

Sample Collection: Whole blood is collected into tubes containing an anticoagulant.

-

Platelet Stimulation: Platelet-rich plasma or whole blood is stimulated with a platelet agonist, such as collagen, to induce the arachidonic acid cascade and TxA2 production.

-

Incubation: The stimulated sample is incubated to allow for the enzymatic conversion of PGH2 to TxA2.

-

Metabolite Measurement: The reaction is stopped, and the stable, inactive metabolite of TxA2, thromboxane B2 (TxB2), is measured in the plasma or serum using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Data Analysis: The percentage of thromboxane synthase inhibition is calculated by comparing the amount of TxB2 produced in samples from this compound-treated subjects to that of placebo-treated or pre-dose samples.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To assess the effect of this compound on platelet aggregation in response to various agonists.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) are prepared from citrated whole blood by differential centrifugation.

-

Instrument Setup: A light transmission aggregometer is used. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

Assay Procedure: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. A baseline light transmission is recorded.

-

Agonist Addition: A platelet agonist (e.g., collagen, ADP, U46619) is added to the PRP to induce aggregation.

-

Data Recording: The change in light transmission is recorded over time as platelets aggregate.

-

Data Analysis: The maximum percentage of aggregation is determined. For dose-response curves, various concentrations of this compound are pre-incubated with the PRP before the addition of the agonist.

Measurement of Prostacyclin Production

Objective: To quantify the increase in prostacyclin synthesis due to the redirection of PGH2 metabolism.

Methodology:

-

Sample Collection and Stimulation: Similar to the thromboxane synthase inhibition assay, whole blood or a co-culture of platelets and endothelial cells is stimulated with an agonist like collagen.

-

Metabolite Measurement: The reaction is stopped, and the stable metabolite of PGI2, 6-keto-prostaglandin F1α (6-keto-PGF1α), is measured in the plasma or supernatant using a specific EIA or RIA.

-

Data Analysis: The concentration of 6-keto-PGF1α is compared between this compound-treated and control samples to determine the extent of enhanced prostacyclin production.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Workflow for In Vitro Evaluation of this compound

Caption: Workflow for the in vitro characterization of this compound's effects on platelets.

Workflow for a Ferric Chloride-Induced Arterial Thrombosis Model (In Vivo)

Caption: Workflow for evaluating the in vivo antithrombotic efficacy of this compound.

Conclusion

This compound's multifaceted mechanism of action, combining potent thromboxane A2 receptor antagonism with thromboxane synthase inhibition, represents a rational and effective strategy for antiplatelet therapy. The consequent redirection of prostaglandin metabolism towards the beneficial prostacyclin pathway further enhances its antithrombotic potential. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of thrombosis and hemostasis. Further investigation into the clinical implications of this dual-action profile is warranted to fully elucidate its therapeutic potential.

References

- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound on platelet function and prostaglandin endoperoxide transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

Terbogrel: A Technical Guide to Dual Thromboxane Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbogrel is a potent, orally active small molecule that demonstrates a dual mechanism of action, functioning as both a thromboxane A2 (TxA2) receptor antagonist and a thromboxane synthase inhibitor. This dual inhibition presents a compelling therapeutic strategy for various thromboembolic disorders. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used in its evaluation. Quantitative data from key studies are presented in structured tables for clarity, and signaling pathways and experimental workflows are illustrated using diagrams.

Introduction

Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in the pathophysiology of cardiovascular and thromboembolic diseases.[1][2] Pharmaceutical intervention in the TxA2 pathway has traditionally focused on either inhibiting its synthesis or blocking its receptor. This compound represents a novel approach by simultaneously targeting both pathways. This dual action not only blocks the effects of existing TxA2 but also prevents the formation of new TxA2, potentially offering a more comprehensive and effective antiplatelet therapy.[1][2] Furthermore, the inhibition of thromboxane synthase can redirect prostaglandin endoperoxide metabolism towards the production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation, thereby offering a complementary therapeutic benefit.[2]

Mechanism of Action: Dual Inhibition

This compound's unique therapeutic profile stems from its ability to act on two key components of the thromboxane pathway:

-

Thromboxane A2 Receptor (TP Receptor) Antagonism: this compound competitively binds to and blocks the TP receptor on platelets and vascular smooth muscle cells. This prevents the downstream signaling cascade initiated by TxA2, thereby inhibiting platelet activation, shape change, degranulation, and aggregation.

-

Thromboxane Synthase Inhibition: this compound also inhibits the action of thromboxane synthase, the enzyme responsible for converting the precursor molecule prostaglandin H2 (PGH2) into TxA2. This directly reduces the production of TxA2.

This dual mechanism is illustrated in the signaling pathway diagram below.

References

- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Terbogrel's Dual-Action Efficacy: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structure-activity relationship (SAR) of terbogrel, a potent dual inhibitor of thromboxane A2 synthase and antagonist of the thromboxane A2/prostaglandin endoperoxide receptor. This compound, developed by Boehringer Ingelheim, represents a significant advancement in the quest for effective antiplatelet therapies. This document collates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a vital resource for researchers in the fields of pharmacology and medicinal chemistry.

Introduction: The Therapeutic Rationale for Dual Inhibition

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a pivotal role in the pathophysiology of cardiovascular diseases. The therapeutic inhibition of the TXA2 pathway has been a cornerstone of antiplatelet therapy. This compound distinguishes itself by acting on two key points in this pathway: it directly inhibits thromboxane A2 synthase, the enzyme responsible for the production of TXA2, and it blocks the thromboxane A2/prostaglandin endoperoxide (TP) receptor, preventing the action of any remaining TXA2 and its precursors. This dual mechanism of action offers a more complete blockade of the prothrombotic signaling cascade.

Mechanism of Action: A Two-Pronged Attack on the Thromboxane Pathway

This compound's efficacy stems from its ability to simultaneously inhibit the synthesis of thromboxane A2 and block its receptor. This dual action is crucial because even with potent inhibition of thromboxane synthase, the prostaglandin endoperoxide precursors (PGG2 and PGH2) can still activate the TP receptor and induce platelet aggregation. By also antagonizing the TP receptor, this compound mitigates this effect.

The signaling pathway affected by this compound is multifaceted. Upon binding of an agonist like TXA2 to the TP receptor, a G-protein-coupled receptor, it activates phospholipase C (PLC) via Gq/11, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), both culminating in platelet activation, degranulation, and aggregation. The TP receptor can also couple to G12/13, activating the Rho/Rho-kinase pathway, which contributes to vasoconstriction. This compound's antagonism at the TP receptor blocks these downstream signaling events. Concurrently, its inhibition of thromboxane synthase reduces the production of the primary agonist, TXA2.

Structure-Activity Relationship of this compound and its Analogs

The development of this compound involved the synthesis and evaluation of a series of ω-disubstituted alkenoic acid derivatives. The key structural features contributing to the dual activity were identified as a hexenoic acid scaffold, a 3-pyridyl group, and a 3-(2-cyano-3-alkyl-guanidino)phenyl substituent.

Quantitative SAR Data

The following tables summarize the in vitro potencies of this compound and its analogs for thromboxane A2 synthase inhibition and TP receptor antagonism.[1]

Table 1: Thromboxane A2 Synthase Inhibition of this compound Analogs

| Compound | R-substituent on Guanidino Group | IC50 (nM) for TXA2 Synthase Inhibition |

| 26 | H | >1000 |

| 27 | Methyl | 100 ± 15 |

| 28 | Ethyl | 35 ± 5 |

| 29 | n-Propyl | 18 ± 3 |

| 30 | Isopropyl | 12 ± 2 |

| 31 | n-Butyl | 15 ± 2 |

| 32 (this compound) | tert-Butyl | 4.0 ± 0.5 |

Table 2: Thromboxane A2 Receptor Antagonism of this compound Analogs

| Compound | R-substituent on Guanidino Group | IC50 (nM) for [3H]-SQ 29,548 Binding |

| 26 | H | 15 ± 3 |

| 27 | Methyl | 18 ± 4 |

| 28 | Ethyl | 20 ± 5 |

| 29 | n-Propyl | 25 ± 6 |

| 30 | Isopropyl | 15 ± 4 |

| 31 | n-Butyl | 30 ± 7 |

| 32 (this compound) | tert-Butyl | 11 ± 6 |

From the data, it is evident that the nature of the alkyl substituent on the guanidino moiety significantly influences the inhibitory activity on thromboxane A2 synthase, with the tert-butyl group in this compound providing the highest potency. In contrast, the TP receptor antagonist activity is less sensitive to the size of this alkyl group, with all tested analogs exhibiting potent receptor binding. This highlights a key aspect of the SAR: the guanidino substituent can be modified to fine-tune the synthase inhibitory activity while maintaining strong receptor antagonism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Thromboxane A2 Synthase Inhibition Assay

This protocol outlines the determination of the inhibitory activity of test compounds on thromboxane A2 synthase in human platelets.

-

Preparation of Human Platelets:

-

Collect human whole blood from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

To obtain washed platelets, acidify the PRP to pH 6.5 with 0.5 M citric acid and centrifuge at 800 x g for 10 minutes.

-

Resuspend the platelet pellet in a calcium-free Tyrode's buffer (pH 7.4) containing 0.2% bovine serum albumin.

-

Adjust the platelet count to 3 x 10⁸ platelets/mL.

-

-

Inhibition Assay:

-

Pre-incubate 500 µL of the washed platelet suspension with various concentrations of the test compound (or vehicle control) for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µM arachidonic acid.

-

Incubate for 5 minutes at 37°C with gentle stirring.

-

Stop the reaction by adding 100 µL of 1N HCl.

-

Neutralize the samples with 100 µL of 1N NaOH.

-

-

Quantification of Thromboxane B2:

-

Centrifuge the samples at 12,000 x g for 5 minutes to pellet the platelets.

-

Measure the concentration of thromboxane B2 (the stable metabolite of thromboxane A2) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Calculate the IC50 value, the concentration of the test compound that causes 50% inhibition of thromboxane B2 production, by non-linear regression analysis.

-

Thromboxane A2/Prostaglandin Endoperoxide (TP) Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the TP receptor on human platelets.

-

Preparation of Platelet Membranes:

-

Prepare washed human platelets as described in section 4.1.1.

-

Resuspend the platelet pellet in a lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, with 1 mM EDTA) and sonicate on ice.

-

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove intact cells and nuclei.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the platelet membrane preparation (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-SQ 29,548), and a range of concentrations of the unlabeled test compound.

-

For the determination of non-specific binding, a high concentration of an unlabeled TP receptor antagonist (e.g., 1 µM SQ 29,548) is used instead of the test compound.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a one-site competition model using non-linear regression.

-

Conclusion

This compound is a potent dual-acting antiplatelet agent with a well-defined structure-activity relationship. The tert-butyl-substituted guanidino moiety is a key determinant for its high-potency inhibition of thromboxane A2 synthase, while the overall molecular scaffold ensures strong antagonism at the TP receptor. The detailed experimental protocols provided herein offer a framework for the further investigation of this compound and the development of novel dual-acting antiplatelet agents. This technical guide serves as a valuable resource for researchers dedicated to advancing cardiovascular therapeutics.

References

Terbogrel: A Dual-Action Thromboxane Inhibitor for Hemostasis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Terbogrel is a potent, orally available small molecule that functions as a dual inhibitor of thromboxane A2 (TXA2) synthase and a competitive antagonist of the thromboxane A2 receptor (TP receptor). This dual mechanism of action makes it a valuable research tool for investigating the role of the thromboxane pathway in hemostasis, thrombosis, and various cardiovascular diseases. By simultaneously blocking the production of TXA2 and preventing the action of any residual TXA2 at its receptor, this compound provides a comprehensive blockade of this critical signaling pathway. This guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in hemostasis research, and a discussion of its clinical development history.

Introduction

Thromboxane A2 (TXA2) is a potent mediator of platelet activation and aggregation, as well as a vasoconstrictor, playing a pivotal role in the process of hemostasis and the pathophysiology of thrombotic events.[1] The synthesis of TXA2 from prostaglandin H2 is catalyzed by the enzyme thromboxane A synthase. Once produced, TXA2 exerts its effects by binding to the G protein-coupled thromboxane A2 receptor (TP receptor).

This compound, with its dual-action mechanism, offers a more complete inhibition of the TXA2 pathway compared to agents that only target either the synthase or the receptor.[2][3] This makes it an invaluable tool for researchers seeking to elucidate the precise role of TXA2 in various physiological and pathological processes.

Mechanism of Action

This compound's unique pharmacological profile stems from its ability to act at two distinct points in the thromboxane A2 signaling cascade:

-

Thromboxane A2 Synthase Inhibition: this compound inhibits the enzymatic activity of thromboxane A2 synthase, thereby reducing the production of TXA2 from its precursor, prostaglandin H2.

-

Thromboxane A2 Receptor Antagonism: this compound competitively binds to the TP receptor, preventing the binding of TXA2 and blocking its downstream signaling effects, which include platelet shape change, degranulation, and aggregation.[4]

This dual inhibition leads to a significant reduction in platelet aggregation and a potential for vasodilation.[2]

Quantitative Data

Several studies have quantified the inhibitory activity of this compound. The following tables summarize key in vitro and in vivo findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Species | Reference |

| IC50 (TXA2 Synthase Inhibition) | ~10 nM | Human | |

| IC50 (TP Receptor Antagonism) | ~10 nM | Human |

Table 2: Ex Vivo Pharmacodynamic Effects of this compound in Healthy Subjects

| Parameter | Value | Dose | Reference |

| IC50 (TXA2 Receptor Blockade) | 12 ng/mL | Multiple Oral Doses | |

| IC50 (TXA2 Synthase Inhibition) | 6.7 ng/mL | Multiple Oral Doses | |

| Inhibition of Platelet Aggregation | >80% | 150 mg |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a research tool.

In Vitro Platelet Aggregation Assay

This protocol describes how to assess the effect of this compound on platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

This compound stock solution (e.g., in DMSO).

-

Platelet agonists:

-

Arachidonic Acid (AA)

-

U46619 (a stable TXA2 analog)

-

Collagen

-

-

Platelet-poor plasma (PPP) for blanking the aggregometer.

-

Light transmission aggregometer.

Procedure:

-

PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

Incubation with this compound: Pre-incubate aliquots of PRP with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

-

Platelet Aggregation Measurement:

-

Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

-

Place a cuvette with the this compound-incubated (or control) PRP in the sample well and establish a baseline of 0% aggregation.

-

Add a platelet agonist (e.g., arachidonic acid at a final concentration of 0.5 mM, or U46619 at a final concentration of 1 µM) to the PRP and record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: Calculate the percentage of platelet aggregation inhibition for each this compound concentration compared to the vehicle control.

Clinical Development and Considerations

This compound was investigated in clinical trials for its potential as an antithrombotic agent. A study in healthy subjects demonstrated that it was well-tolerated and showed a dose-dependent antithrombotic effect. However, a subsequent Phase II clinical trial in patients with primary pulmonary hypertension was prematurely halted. The trial was stopped due to an unforeseen side effect of leg pain that occurred almost exclusively in patients receiving this compound.

Despite the cessation of its clinical development for this indication, this compound remains a valuable and highly specific tool for preclinical research into the roles of thromboxane A2 in hemostasis and thrombosis. Its dual-action mechanism provides a robust method for inhibiting the TXA2 pathway in in vitro and in vivo experimental models.

Conclusion

This compound's unique ability to both inhibit the synthesis of thromboxane A2 and block its receptor makes it a powerful research tool. For scientists and drug development professionals investigating the complexities of hemostasis, thrombosis, and related pathologies, this compound offers a means to comprehensively interrogate the thromboxane signaling axis. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in a research setting.

References

Effects of the thromboxane synthetase inhibitor and receptor antagonist this compound in patients with primary pulmonary hypertension. PubMed. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects. PMC - NIH. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects. PubMed. Effects of this compound on platelet function and prostaglandin endoperoxide transfer. PubMed. this compound, a dual-acting agent for thromboxane receptor antagonism and thromboxane synthase inhibition. PubMed. this compound. Wikipedia. this compound: Uses, Interactions, Mechanism of Action. DrugBank Online. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A(2) receptor and synthase inhibitor, in healthy subjects. Request PDF - ResearchGate. Platelet aggregometry testing: molecular mechanisms, techniques and clinical implications. MDPI. Thromboxane A2. Wikipedia.

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Terbogrel: A Dual-Action Thromboxane Inhibitor and Receptor Antagonist

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Terbogrel is an experimental drug characterized by its potent dual-action mechanism, functioning as both a thromboxane A2 receptor antagonist and a thromboxane A2 synthase inhibitor.[1][2] Developed by Boehringer Ingelheim, this compound was investigated for its potential in preventing vasoconstriction and platelet aggregation.[3] Clinical trials, however, revealed a significant adverse effect of leg pain, which led to the discontinuation of a Phase 2 trial in patients with primary pulmonary hypertension. This guide provides a comprehensive overview of the discovery, mechanism of action, pharmacokinetics, and clinical findings related to this compound, presenting available quantitative data in structured tables and visualizing key pathways and workflows. While a detailed synthesis protocol for this compound is not publicly available in the reviewed scientific literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers in the field of antithrombotic therapy.

Discovery and Development

This compound, also known as BIBV 308SE, was developed as a potent antithrombotic agent. Its chemical name is (E)-6-[4-(3-tert-butyl-2-cyanoguanidino)phenyl]-6-(3-pyridyl)hex-5-enoic acid. The rationale behind its development was to create a compound that could offer a more comprehensive blockade of the thromboxane pathway than existing therapies by both preventing the synthesis of thromboxane A2 and blocking its effects at the receptor level.

Mechanism of Action

This compound exhibits a dual mechanism of action that targets two key points in the thromboxane A2 signaling pathway:

-

Thromboxane A2 Synthase Inhibition: this compound inhibits the action of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2. This action reduces the production of this potent vasoconstrictor and platelet aggregator.

-

Thromboxane A2 Receptor (TP) Antagonism: this compound also acts as a competitive antagonist at the thromboxane A2 receptor (TP), preventing the binding of any remaining thromboxane A2 and other prostanoids that can activate this receptor. This blockade further inhibits platelet activation and vasoconstriction.

This dual action is believed to not only reduce the pro-thrombotic effects of thromboxane A2 but also to potentially redirect prostaglandin metabolism towards the production of prostacyclin, a vasodilator and inhibitor of platelet aggregation.

References

- 1. Effects of the thromboxane synthetase inhibitor and receptor antagonist this compound in patients with primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Terbogrel's Effect on Prostaglandin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of terbogrel on prostaglandin metabolism. This compound is an experimental drug recognized for its dual mechanism of action as a potent antagonist of the thromboxane A2 (TXA2) receptor and an inhibitor of thromboxane synthase.[1][2][3][4] This unique combination of activities positions it as a significant subject of study in the landscape of antithrombotic therapies.

Core Mechanism of Action

This compound's primary pharmacological impact stems from its dual inhibitory action on the thromboxane A2 pathway. It competitively antagonizes the TXA2 receptor, preventing the binding of the pro-aggregatory and vasoconstrictive ligand, thromboxane A2.[1] Simultaneously, it inhibits thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2. This dual action not only blocks the effects of existing TXA2 but also prevents the formation of new TXA2 molecules.

A key consequence of thromboxane synthase inhibition is the accumulation of its substrate, PGH2. This endoperoxide can then be shunted towards the synthesis of other prostaglandins, most notably prostacyclin (PGI2), by prostacyclin synthase in the vascular endothelium. PGI2 has opposing effects to TXA2, promoting vasodilation and inhibiting platelet aggregation. This redirection of the prostaglandin synthesis pathway is a unique feature of thromboxane synthase inhibitors like this compound, potentially offering a more potent antithrombotic effect compared to agents that only block TXA2 receptors.

Quantitative Pharmacodynamic Data

Clinical and in vitro studies have quantified the potent effects of this compound on various components of the prostaglandin pathway.

| Parameter | Value | Species | Study Type | Reference |

| Thromboxane A2 Receptor Antagonism (IC50) | 12 ng/mL | Human | In vivo (Phase 1 Clinical Trial) | |

| ~10 nM | Human | In vitro | ||

| Thromboxane Synthase Inhibition (IC50) | 6.7 ng/mL | Human | In vivo (Phase 1 Clinical Trial) | |

| ~10 nM | Human | In vitro | ||

| Inhibition of Platelet Aggregation | >80% (at 150 mg dose) | Human | In vivo (Phase 1 Clinical Trial) | |

| Reduction in Thromboxane Metabolites | Up to 98% | Human | In vivo (Phase 2 Clinical Trial) | |

| Increase in Prostacyclin Metabolites | 39% (statistically insignificant) | Human | In vivo (Phase 2 Clinical Trial) | |

| Thromboxane Synthase Inhibition | >90% (at 50 mg dose) | Human | In vivo (Phase 1 Clinical Trial) | |

| Thromboxane Receptor Occupancy | >80% (at trough concentrations) | Human | In vivo (Phase 1 Clinical Trial) |

Signaling Pathways and Metabolic Diversion

The dual actions of this compound intervene at critical points in the arachidonic acid cascade and the subsequent signaling pathways.

Prostaglandin Synthesis and this compound's Point of Intervention

The following diagram illustrates the metabolic pathway from arachidonic acid to various prostaglandins, highlighting the points of action for this compound.

References

- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a dual-acting agent for thromboxane receptor antagonism and thromboxane synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

Pharmacological Profile of Terbogrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbogrel is a potent, orally available small molecule that exhibits a dual mechanism of action as both a thromboxane A2 (TXA2) receptor antagonist and a thromboxane A2 synthase inhibitor.[1][2][3] This unique pharmacological profile positions it as a significant agent in the modulation of platelet aggregation and vascular tone. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial findings. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.

Introduction

Thromboxane A2 (TXA2) is a potent mediator of platelet activation and vasoconstriction, playing a crucial role in the pathophysiology of thromboembolic events.[4] this compound was developed as an experimental drug to counteract these effects through a dual-action mechanism.[5] By simultaneously blocking the TXA2 receptor and inhibiting the enzyme responsible for its synthesis, this compound offers a comprehensive approach to antiplatelet therapy. This document serves as an in-depth technical resource on the pharmacological profile of this compound.

Mechanism of Action

This compound's primary mechanism of action involves the dual inhibition of the thromboxane A2 pathway. It acts as a competitive antagonist at the thromboxane A2 (TP) receptor, preventing the binding of TXA2 and its precursor, prostaglandin H2 (PGH2), thereby inhibiting platelet aggregation and vasoconstriction. Concurrently, this compound inhibits thromboxane A2 synthase, the enzyme that converts PGH2 to TXA2. This dual action not only blocks the effects of existing TXA2 but also prevents the formation of new TXA2, leading to a potent antiplatelet effect. Furthermore, the inhibition of thromboxane synthase can lead to an accumulation of PGH2, which can then be preferentially metabolized to prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

Pharmacokinetics

Studies in healthy male subjects have shown that this compound is well-absorbed orally, with plasma concentrations being dose-linear. There is no significant accumulation of the drug with twice-daily administration.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Multiple Doses)

| Parameter | 50 mg twice daily | 100 mg twice daily | 150 mg twice daily |

| Cmax,ss (ng/mL) | 959 ± 526 | 1590 ± 975 | 2560 ± 988 |

| tmax,ss (h) | 1.0 (0.5 - 2.0) | 1.0 (0.5 - 4.0) | 1.5 (0.5 - 2.0) |

| AUCss (ng·h/mL) | 2100 ± 853 | 3630 ± 1920 | 5630 ± 1960 |

| t½,z (h) | 9.8 ± 2.6 | 10.8 ± 4.1 | 10.1 ± 3.4 |

| MRT (h) | 5.9 ± 1.1 | 6.8 ± 2.1 | 6.5 ± 1.2 |

| Data are presented as mean ± standard deviation, except for tmax,ss which is median (range). |

Pharmacodynamics

This compound demonstrates a dose-dependent inhibition of both thromboxane synthase and TXA2 receptor occupancy. This dual activity translates to a significant, dose-dependent inhibition of platelet aggregation.

Table 2: In Vitro Inhibitory Activity of this compound

| Parameter | Value |

| IC50 for Thromboxane Synthase Inhibition | 6.7 ng/mL |

| IC50 for TXA2 Receptor Blockade | 12 ng/mL |

| IC50 for U46619-induced platelet aggregation | 10 nM |

| IC50 for collagen-induced platelet aggregation (human platelet-rich plasma) | 310 ± 18 nM |

| IC50 for collagen-induced platelet aggregation (human whole blood) | 52 ± 20 nM |

Table 3: Ex Vivo Pharmacodynamic Effects of this compound in Healthy Male Subjects (Multiple Doses)

| Dose | Maximum Thromboxane Synthase Inhibition | Maximum TXA2 Receptor Occupancy | Maximum Inhibition of Platelet Aggregation |

| 50 mg twice daily | >90% | ~80% | - |

| 100 mg twice daily | >95% | ~90% | - |

| 150 mg twice daily | ~100% | >95% | >80% |

Clinical Studies

A clinical trial investigating the effects of this compound in patients with primary pulmonary hypertension (PPH) was conducted. The study was a multicenter, randomized, placebo-controlled trial designed to assess the change in 6-minute walk distance. However, the trial was terminated prematurely due to a high incidence of the unforeseen side effect of leg pain in patients receiving this compound. Despite the trial's termination, it was noted that this compound effectively reduced thromboxane metabolites by as much as 98%.

Adverse Effects

The most significant adverse effect reported in clinical trials with this compound was leg pain, which was the primary reason for the discontinuation of a phase 2 trial in patients with PPH. Other reported side effects in this trial included headache, leg edema, purpura, epistaxis, fatigue, pain, nausea, and bronchitis. In studies with healthy subjects, this compound was generally well-tolerated with no major drug-related adverse events reported.

Experimental Protocols

Determination of this compound Plasma Concentration

Method: Validated Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: A competitive ELISA is used to quantify the concentration of this compound in plasma samples.

-

Procedure Outline:

-

Blood samples are collected in K2EDTA tubes and centrifuged to obtain plasma, which is then stored at -20°C.

-

The ELISA plate is coated with a this compound-specific antibody.

-

Plasma samples, standards, and controls are added to the wells, followed by the addition of enzyme-conjugated this compound.

-

During incubation, this compound in the sample competes with the enzyme-conjugated this compound for binding to the antibody.

-

The plate is washed to remove unbound components.

-

A substrate is added, and the enzyme reaction produces a color change that is inversely proportional to the concentration of this compound in the sample.

-

The absorbance is read using a microplate reader, and the concentration is calculated from a standard curve.

-

-

Key Parameters:

-

Lower Limit of Determination: 1 ng/mL.

-

Between-assay coefficients of variation: 7.1% at 5.8 ng/mL, 3.5% at 58 ng/mL, and 4.4% at 620 ng/mL.

-

Assessment of Thromboxane Synthase Inhibition

Method: Measurement of Thromboxane B2 (TXB2) in Collagen-Stimulated Whole Blood

-

Principle: The activity of thromboxane synthase is assessed by measuring the production of its stable metabolite, TXB2, after stimulating whole blood with collagen.

-

Procedure Outline:

-

A 2 mL aliquot of whole blood is stirred at 140 rpm at 37°C.

-

After 10 minutes, collagen (final concentration 2 µg/mL) is added to stimulate platelet activation and TXA2 production.

-

After another 10 minutes of stirring, 1 mL of the blood sample is transferred to a tube containing indomethacin (final concentration 0.2 mM) to stop further prostanoid synthesis and centrifuged at 20,000 g for 1 minute.

-

The supernatant plasma is collected, and the concentration of TXB2 is determined using a Scintillation Proximity Assay (SPA) kit.

-

Measurement of Platelet Aggregation

Method: Light Transmission Aggregometry (LTA) in Whole Blood

-

Principle: LTA measures the increase in light transmission through a whole blood sample as platelets aggregate in response to an agonist.

-

Procedure Outline:

-

Whole blood is collected in tubes containing an anticoagulant.

-

The blood sample is placed in the aggregometer and stirred.

-

A baseline light transmission is established.

-

An agonist, such as collagen, is added to induce platelet aggregation.

-

The change in light transmission is recorded over time as platelets aggregate. The maximal aggregation is determined.

-

-

Agonists and Concentrations:

-

Collagen: Various concentrations can be used to assess dose-dependent effects. In one study, a final concentration of 2 µg/mL was used to stimulate TXB2 production, a proxy for aggregation potential.

-

U46619 (a stable TXA2 analog): Can be used to specifically assess TXA2 receptor-mediated aggregation.

-

Experimental Workflow

Conclusion

This compound is a potent dual-acting inhibitor of the thromboxane A2 pathway, demonstrating significant antiplatelet effects. Its well-defined pharmacokinetic and pharmacodynamic profiles in healthy subjects suggest its potential as an antithrombotic agent. However, the adverse effect of leg pain observed in a clinical trial with PPH patients highlights the need for further investigation into its safety profile in patient populations. The detailed pharmacological data and experimental methodologies presented in this guide provide a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

References

- 1. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Terbogrel in Cardiovascular Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbogrel is a potent, orally available dual-action antagonist of the thromboxane A2 (TXA2) receptor and inhibitor of thromboxane A synthase. This unique pharmacological profile positions it as a compelling candidate for antithrombotic therapy in the context of cardiovascular diseases. By targeting two key points in the arachidonic acid cascade, this compound not only blocks the pro-aggregatory and vasoconstrictive effects of TXA2 but also promotes the synthesis of the vasodilatory and anti-aggregatory prostacyclin (PGI2). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, relevant signaling pathways, and its evaluation in cardiovascular disease models. While clinical development was halted due to adverse effects, the preclinical and early clinical data offer valuable insights for the development of future antithrombotic agents.

Introduction

Thromboxane A2 (TXA2) is a potent mediator of platelet activation and vasoconstriction, playing a critical role in the pathophysiology of various cardiovascular diseases, including thrombosis and atherosclerosis.[1] this compound was developed as a therapeutic agent that combines two complementary mechanisms to counteract the effects of TXA2: competitive antagonism of the thromboxane/prostaglandin H2 (TP) receptor and inhibition of thromboxane A synthase, the enzyme responsible for TXA2 production.[2][3] This dual action was hypothesized to offer superior antithrombotic efficacy compared to single-mechanism agents like aspirin.

Mechanism of Action

This compound's therapeutic effects stem from its dual intervention in the arachidonic acid cascade.

-

Thromboxane A Synthase Inhibition: this compound inhibits the action of thromboxane A synthase, the enzyme that converts prostaglandin H2 (PGH2) into TXA2. This leads to a significant reduction in the production of TXA2 by activated platelets.

-

Thromboxane A2 Receptor Antagonism: this compound competitively binds to the TP receptor, preventing the binding of any remaining TXA2 and other prostanoid ligands like PGH2. This blockade directly inhibits the downstream signaling that leads to platelet aggregation and vasoconstriction.[2]

A key consequence of thromboxane synthase inhibition is the redirection of the common precursor, PGH2, towards other metabolic pathways. In endothelial cells, PGH2 is converted by prostacyclin synthase into prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[2] This shunting of PGH2 metabolism towards PGI2 production is a significant contributor to this compound's overall antithrombotic effect.

Signaling Pathways

The binding of TXA2 or PGH2 to the TP receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq family of G-proteins. This initiates a downstream signaling cascade that ultimately leads to platelet activation and smooth muscle contraction.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antithrombotic Potential of Terbogrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbogrel is a potent, orally available small molecule that exhibits a dual mechanism of action as both a thromboxane A2 (TxA2) receptor antagonist and a thromboxane synthase inhibitor. This dual functionality positions this compound as a compelling candidate for antithrombotic therapy by not only blocking the pro-aggregatory and vasoconstrictive effects of TxA2 but also by redirecting prostaglandin metabolism towards the production of anti-aggregatory prostacyclin. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of thrombosis and drug development.

Introduction

Thromboxane A2 (TxA2) is a potent mediator of platelet activation and aggregation, as well as a powerful vasoconstrictor, playing a critical role in the pathophysiology of thromboembolic diseases.[1] The synthesis of TxA2 from arachidonic acid is a key pathway in platelet signaling. This compound, an experimental drug developed by Boehringer Ingelheim, was designed to potently inhibit this pathway at two distinct points: by blocking the TxA2 receptor (TP receptor) and by inhibiting thromboxane synthase, the enzyme responsible for TxA2 production.[2][3][4] This dual mechanism of action is hypothesized to offer a more complete and potentially safer antithrombotic effect compared to agents that only target one of these steps, such as aspirin which inhibits cyclooxygenase.[1]

Mechanism of Action

This compound's antithrombotic potential stems from its ability to concurrently block the action and synthesis of TxA2.

-

Thromboxane A2 Receptor Antagonism: this compound acts as a competitive antagonist at the TxA2/prostaglandin endoperoxide (TP) receptors on the surface of platelets. By binding to these receptors, it prevents the binding of TxA2 and its precursors, thereby inhibiting the downstream signaling cascade that leads to platelet activation, shape change, and aggregation.

-

Thromboxane Synthase Inhibition: this compound also inhibits the enzyme thromboxane synthase. This action prevents the conversion of prostaglandin H2 (PGH2) into TxA2 within the platelet. A unique consequence of this inhibition is the potential shunting of the accumulated PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), in adjacent endothelial cells. PGI2 is a potent inhibitor of platelet aggregation and a vasodilator, thus contributing to the overall antithrombotic effect.

The following diagram illustrates the signaling pathway and the points of intervention for this compound.

References

- 1. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and pharmacodynamics of this compound, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Terbogrel's Dual-Action Mechanism in Thromboxane-Mediated Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane A2 (TXA2) is a potent lipid mediator that plays a pivotal role in hemostasis and thrombosis.[1] Produced by activated platelets, TXA2 exerts its prothrombotic effects by stimulating further platelet activation and aggregation, as well as inducing vasoconstriction.[1][2] These actions are mediated through the thromboxane A2 receptor (TP), a G protein-coupled receptor (GPCR).[1] Given its central role in thrombotic events, the TXA2 signaling pathway is a key target for antiplatelet therapies.[3] Terbogrel is a novel antithrombotic agent distinguished by its dual mechanism of action: it acts as both a competitive antagonist of the thromboxane A2 receptor and an inhibitor of thromboxane A2 synthase. This dual functionality offers a comprehensive blockade of the thromboxane pathway, making this compound a subject of significant interest in the development of antithrombotic therapies. This technical guide provides an in-depth exploration of this compound's role in thromboxane-mediated signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Quantitative Data on this compound's Efficacy

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant pharmacological parameters of this compound.

| Parameter | Value | Condition | Source |

| Thromboxane Synthase Inhibition | |||

| IC50 | 6.7 ng/mL | Healthy human subjects | |

| IC50 | ~10 nM | Washed human platelets | |

| IC50 | 4.0 ± 0.5 nM | Human gel-filtered platelets | |

| Thromboxane A2 Receptor Antagonism | |||

| IC50 | 12 ng/mL | Healthy human subjects | |

| IC50 | ~10 nM | Washed human platelets (U46619-induced aggregation) | |

| IC50 | 11 ± 6 nM | Washed human platelets (receptor binding) | |

| IC50 | 38 ± 1 nM | Platelet-rich plasma (receptor binding) | |

| Inhibition of Platelet Aggregation | |||

| IC50 | 52 ± 20 nM | Collagen-induced, human whole blood | |

| IC50 | 310 ± 18 nM | Collagen-induced, human platelet-rich plasma | |

| Inhibition | >80% | At 150 mg dose in healthy subjects |

Thromboxane A2 Signaling Pathway and this compound's Points of Intervention

Thromboxane A2 is synthesized from arachidonic acid via the sequential actions of cyclooxygenase (COX) and thromboxane synthase. Upon its release, TXA2 binds to the TP receptor on the surface of platelets. The TP receptor is coupled to two main G protein families: Gq and G12/13. Activation of these G proteins initiates downstream signaling cascades that ultimately lead to platelet shape change, degranulation, and aggregation.

This compound intervenes at two critical points in this pathway:

-

Thromboxane Synthase Inhibition: By inhibiting this enzyme, this compound directly reduces the production of thromboxane A2 from its precursor, prostaglandin H2.

-

Thromboxane A2 Receptor Antagonism: this compound competitively binds to the TP receptor, preventing thromboxane A2 from activating it and initiating the downstream signaling events.

The following diagram illustrates the thromboxane A2 signaling pathway and highlights the dual points of inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Thromboxane Synthase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of thromboxane synthase, which is typically measured by the reduction in thromboxane B2 (TXB2), the stable, inactive metabolite of TXA2.

Workflow Diagram:

Methodology:

-

Preparation of Platelets: Human platelets are isolated from whole blood by centrifugation and washed. A common buffer for this is Tyrode's buffer, which can be prepared with compositions such as 134 mM NaCl, 12 mM NaHCO3, 2.9 mM KCl, 0.34 mM Na2HPO4, 1 mM MgCl2, and 10 mM HEPES, at a pH of 7.4.

-

Pre-incubation with this compound: Washed platelets or platelet microsomes are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding a substrate, typically arachidonic acid or prostaglandin H2 (PGH2).

-

Incubation: The reaction mixture is incubated for a defined time at 37°C to allow for the conversion of the substrate to thromboxane A2.

-

Termination of Reaction: The reaction is stopped, often by the addition of a cold buffer or a specific inhibitor.

-

Measurement of Thromboxane B2: The concentration of the stable TXA2 metabolite, TXB2, is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit. For serum samples, blood is allowed to clot for 30-60 minutes at 37°C before centrifugation to separate the serum for analysis.

-

Data Analysis: The percentage of inhibition of TXB2 production at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the this compound concentration.

Thromboxane A2 Receptor Antagonism Assay

This assay determines the ability of this compound to displace a radiolabeled ligand from the thromboxane A2 receptor, thereby quantifying its receptor binding affinity.

Methodology:

-

Preparation of Platelet Membranes: Washed human platelets are prepared as described previously.

-

Binding Assay:

-

Platelet membranes are incubated with a fixed concentration of a radiolabeled TP receptor antagonist, such as [3H]SQ 29,548.

-

Varying concentrations of this compound or a vehicle control are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor antagonist.

-

-

Incubation: The mixture is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with a cold buffer to remove any non-specifically bound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding at each this compound concentration is calculated. The IC50 value is determined by non-linear regression analysis of the competition binding curve.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists that stimulate the thromboxane pathway.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) or Whole Blood: Whole blood is collected in an anticoagulant (e.g., citrate). PRP is prepared by centrifuging the whole blood at a low speed. For whole blood aggregation, the blood is used directly.

-

Pre-incubation with this compound: PRP or whole blood is pre-incubated with various concentrations of this compound or a vehicle control at 37°C.

-

Induction of Aggregation: Platelet aggregation is induced by adding an agonist. Common agonists used include:

-

Collagen: Typically used at concentrations ranging from 0.6 to 5 µg/mL.

-

U46619: A stable thromboxane A2 mimetic, often used at a concentration of approximately 1 µM.

-

-

Measurement of Aggregation: Platelet aggregation is monitored using an aggregometer.

-

Light Transmission Aggregometry (LTA): In PRP, as platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Impedance Aggregometry: In whole blood, as platelets aggregate on electrodes, the electrical impedance increases.

-

-

Data Analysis: The extent of platelet aggregation is recorded over time. The percentage of inhibition of aggregation by this compound is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Clinical Significance and Future Directions

Clinical studies have confirmed the potent dual-action of this compound in healthy subjects, demonstrating a dose-dependent inhibition of both thromboxane synthase and the TP receptor, leading to significant antiplatelet effects. However, a clinical trial of this compound in patients with primary pulmonary hypertension was halted due to the unforeseen side effect of leg pain. This adverse event was thought to be related to the inhibition of thromboxane synthase, which may lead to a redirection of prostaglandin endoperoxides towards the synthesis of other prostanoids like prostacyclin, a potent pain mediator.

Despite the setback in the pulmonary hypertension trial, the dual-inhibition strategy of this compound remains a compelling approach for antithrombotic therapy. The comprehensive blockade of the thromboxane pathway has the potential to offer superior efficacy compared to agents that target only a single point in the pathway. Future research may focus on developing dual-action inhibitors with a more favorable side-effect profile or exploring their use in other thrombotic disorders where the risk-benefit ratio may be different. A deeper understanding of the downstream signaling consequences of dual inhibition will be crucial for the continued development of this class of drugs.

References

The chemical properties and synthesis of Terbogrel and its analogs have been a subject of study.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbogrel is a potent dual-acting antagonist of the thromboxane A2 (TXA2) receptor and inhibitor of thromboxane A2 synthase.[1][2][3] This unique pharmacological profile makes it a subject of significant interest in the development of antiplatelet and antithrombotic therapies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound and its analogs, intended for researchers and professionals in the field of drug discovery and development.

Chemical Properties of this compound

This compound, with the IUPAC name (E)-6-[4-(3-tert-butyl-2-cyanoguanidino)phenyl]-6-(3-pyridyl)hex-5-enoic acid, is a complex organic molecule with specific physicochemical properties that are crucial for its biological function and formulation.[4]

| Property | Value | Source |

| Molecular Formula | C23H27N5O2 | [4] |

| Molecular Weight | 405.49 g/mol | N/A |

| IUPAC Name | (E)-6-[4-(3-tert-butyl-2-cyanoguanidino)phenyl]-6-(3-pyridyl)hex-5-enoic acid | |

| Solubility | Soluble in DMSO | N/A |

| Physical State | Solid (Crystalline) | |

| Conformation | Hairpin-like conformation stabilized by an intramolecular hydrogen bond. |

A key structural feature of this compound, as revealed by crystallographic studies, is a hairpin-like conformation. This specific three-dimensional arrangement is believed to be important for its dual activity. The distance between the pyridine nitrogen atom and the carboxyl group is approximately 8.4257 Å, a characteristic feature observed in thromboxane A2 synthase inhibitors.

Synthesis of this compound

The synthesis of this compound and its analogs has been described in the medicinal chemistry literature, focusing on the creation of a series of ω-disubstituted alkenoic acid derivatives. The general synthetic approach involves the construction of the core hexenoic acid backbone followed by the introduction of the cyanoguanidino and pyridyl functionalities.

Experimental Protocol for the Synthesis of this compound

While a detailed, step-by-step protocol is proprietary and often found in patents which were not identified in the search, the general methodology can be inferred from medicinal chemistry publications. The synthesis would likely involve a multi-step sequence:

-

Synthesis of the hexenoic acid backbone: This could be achieved through various organic synthesis methods, such as Wittig or Horner-Wadsworth-Emmons reactions, to establish the E-double bond.

-

Introduction of the phenyl and pyridyl groups: A key step would be a coupling reaction, for instance, a Suzuki or Stille coupling, to attach the phenyl and pyridyl rings to the hexenoic acid core.

-

Formation of the cyanoguanidino moiety: This functional group is typically introduced by reacting an appropriate amine precursor with a cyanoguanidine--releasing agent. The synthesis of cyanoguanidine derivatives often involves the reaction of amines with compounds like dicyandiamide or its derivatives.

-

Purification: The final compound would be purified using standard techniques such as column chromatography and recrystallization to yield pure this compound.

Further details on the specific reagents, reaction conditions, and yields would be available in the primary research article describing its synthesis.

Synthesis of this compound Analogs

The development of this compound involved the synthesis and evaluation of a series of analogs to optimize its dual activity. The medicinal chemistry literature describes the synthesis of various ω-disubstituted alkenoic acid derivatives. The synthetic strategy for these analogs would be similar to that of this compound, with variations in the starting materials to introduce different substituents on the phenyl ring, the alkyl group on the guanidino moiety, and the heterocyclic ring.

Biological Activity and Signaling Pathway

This compound exerts its antiplatelet effect through a dual mechanism of action: it is a competitive antagonist of the thromboxane A2 (TP) receptor and an inhibitor of the thromboxane A2 synthase enzyme.

Caption: this compound's dual-action signaling pathway.

This dual action leads to a potent inhibition of platelet aggregation. The IC50 values for these activities have been determined in various in vitro systems.

| Activity | System | IC50 Value | Source |

| Thromboxane A2 Synthase Inhibition | Human gel-filtered platelets | 4.0 ± 0.5 nM | |

| Thromboxane A2 Receptor Antagonism | Washed human platelets (³H-SQ 29,548 binding) | 11 ± 6 nM | |

| Thromboxane A2 Receptor Antagonism | Human platelet-rich plasma (³H-SQ 29,548 binding) | 38 ± 1 nM | |

| Collagen-induced Platelet Aggregation | Human platelet-rich plasma | 310 ± 18 nM | |

| Collagen-induced Platelet Aggregation | Human whole blood | 52 ± 20 nM |

Pharmacokinetic studies in healthy subjects have shown that this compound is well-tolerated and exhibits dose-linear plasma concentrations. In vivo studies in rabbits have demonstrated its potent antithrombotic effect.

Experimental Workflow and Structure-Activity Relationship

The development of this compound followed a typical drug discovery workflow, involving synthesis, in vitro screening, and in vivo evaluation.

Caption: Drug discovery workflow for this compound.

The structure-activity relationship (SAR) studies for this compound and its analogs revealed key structural features necessary for its potent dual activity.

Caption: Structure-activity relationship of this compound.

Conclusion

This compound represents a significant advancement in the development of dual thromboxane A2 receptor antagonists and synthase inhibitors. Its unique chemical structure and potent biological activity make it a valuable tool for research and a promising candidate for further clinical investigation in the prevention and treatment of thrombotic diseases. This guide provides a foundational understanding of its chemical properties and synthesis to aid researchers in their ongoing efforts in this field.

References

- 1. Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effects of this compound on platelet function and prostaglandin endoperoxide transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a dual-acting agent for thromboxane receptor antagonism and thromboxane synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Terbogrel Platelet Aggregation Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbogrel is a potent and specific dual-action inhibitor of platelet aggregation, functioning as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2 receptor (TP receptor) antagonist.[1][2] This dual mechanism makes it a significant compound of interest in the research of thrombosis and the development of antiplatelet therapies. Thromboxane A2 is a key mediator in platelet activation and aggregation.[3][4] this compound's ability to both prevent the synthesis of TXA2 and block its receptor provides a comprehensive blockade of this critical pro-thrombotic pathway.[1]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on platelet aggregation using light transmission aggregometry (LTA) with platelet-rich plasma (PRP) and a whole blood impedance method.

Mechanism of Action: this compound in the Thromboxane A2 Signaling Pathway

This compound exerts its antiplatelet effect by intervening at two crucial points in the thromboxane A2 signaling cascade. Firstly, it inhibits thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). Secondly, it acts as a competitive antagonist at the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor, preventing the binding of any residual TXA2. This dual inhibition effectively abrogates the downstream signaling that leads to platelet activation, degranulation, and aggregation.

Figure 1. this compound's dual mechanism of action in the thromboxane A2 signaling pathway.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key inhibitory concentration (IC50) values.

| Parameter | Agonist | Assay System | IC50 Value | Reference |

| Thromboxane A2 Receptor Blockade | U46619 | Washed Human Platelets | ~10 nM | |

| - | Healthy Subjects (in vivo) | 12 ng/mL | ||

| Thromboxane Synthase Inhibition | Collagen | Washed Human Platelets | ~10 nM | |

| - | Healthy Subjects (in vivo) | 6.7 ng/mL | ||

| Platelet Aggregation Inhibition | Collagen (0.6 µg/mL) | Washed Human Platelets | ~10 nM | |